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For Researchers, Scientists, and Drug Development Professionals

Currently, direct clinical data comparing KHK2455 in combination with checkpoint inhibitors

versus monotherapy is not yet publicly available. A Phase 1 clinical trial (NCT03915405)

investigating KHK2455 in combination with the anti-PD-L1 checkpoint inhibitor avelumab in

patients with advanced bladder cancer is ongoing, but results have not been published.

This guide provides a comprehensive overview of KHK2455, the rationale for its combination

with checkpoint inhibitors, and the available clinical data from a first-in-human study of

KHK2455 as a monotherapy and in combination with the immunotherapeutic agent

mogamulizumab. This will serve as a reference until data from the combination trial with a

checkpoint inhibitor becomes available.

Understanding KHK2455 and its Mechanism of
Action
KHK2455 is an orally administered, potent, and selective small-molecule inhibitor of

Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism

pathway and plays a significant role in creating an immunosuppressive tumor

microenvironment.

By inhibiting IDO1, KHK2455 is designed to:
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Reduce Kynurenine Production: IDO1 metabolizes the essential amino acid tryptophan into

kynurenine. Elevated kynurenine levels in the tumor microenvironment suppress the function

of effector T cells and promote the activity of regulatory T cells (Tregs), which dampen the

anti-tumor immune response.

Enhance Anti-Tumor Immunity: By blocking kynurenine production, KHK2455 is expected to

restore T cell function and enhance the body's ability to recognize and attack cancer cells.

Preclinical studies have shown that combining an IDO1 inhibitor with a checkpoint inhibitor,

such as an anti-PD-1 or anti-PD-L1 antibody, can lead to a synergistic anti-tumor effect. The

rationale is that these two classes of drugs target distinct but complementary

immunosuppressive mechanisms.

KHK2455 Signaling Pathway
The following diagram illustrates the proposed mechanism of action of KHK2455 in the context

of the tumor microenvironment.
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Caption: KHK2455 inhibits the IDO1 enzyme, blocking tryptophan metabolism.
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Clinical Data: KHK2455 Monotherapy and in
Combination with Mogamulizumab
The first-in-human, Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of KHK2455, both as a monotherapy and

in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in patients with

advanced solid tumors.[1][2]

Experimental Protocol: NCT02867007
This was a two-part, multicenter, open-label, dose-escalation, and cohort-expansion study.[3]

Part 1 (Dose Escalation): Patients received KHK2455 orally once daily as a monotherapy

run-in for 28 days (Cycle 0). This was followed by KHK2455 in combination with

mogamulizumab administered intravenously. The primary objectives were to assess safety

and tolerability and to determine the maximum tolerated dose (MTD).

Part 2 (Cohort Expansion): This part was designed to further evaluate the safety, tolerability,

and preliminary anti-tumor activity of the combination at the recommended dose in a specific

tumor type.

The study enrolled 36 patients with various advanced solid tumors.[1]

The following diagram outlines the experimental workflow of this clinical trial.
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Workflow of the first-in-human trial of KHK2455.
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Caption: Workflow of the first-in-human trial of KHK2455.

Summary of Clinical Findings
The combination of KHK2455 with mogamulizumab was found to be safe and well-tolerated,

with manageable adverse events.[1][2] The study also demonstrated dose-dependent

suppression of IDO1 activity.[1]

Table 1: Safety and Tolerability of KHK2455 in Combination with Mogamulizumab

Adverse Event (AE)
Category

KHK2455 Monotherapy
(Cycle 0)

KHK2455 +
Mogamulizumab (Cycle 1
onwards)

Most Frequent AEs (≥10%)
Not explicitly detailed for

monotherapy in abstracts

Maculopapular rash, thrush,

dysphagia, thrombotic event,

tachycardia

Serious AEs related to

KHK2455

Grade 3 gastrointestinal

necrosis (1 patient)
Nausea, drug eruption

Dose-Limiting Toxicities (DLTs)
Grade 3 gastrointestinal

necrosis (1 patient at 100 mg)
None reported in combination

Source: Data compiled from published abstracts and papers on NCT02867007.[4][5]

Table 2: Preliminary Anti-Tumor Activity of KHK2455 in Combination with Mogamulizumab
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Efficacy Endpoint Result

Best Overall Response 1 Partial Response (PR)

9 Stable Disease (SD)

Durable Disease Stabilization (≥6 months) 6 patients

Noteworthy Response

A durable partial response was observed in a

patient with advanced bevacizumab-resistant

glioblastoma.[1]

Source: Data compiled from published abstracts and papers on NCT02867007.[1][4]

It is important to note that the cohort expansion part of this trial was not initiated based on the

preliminary anti-tumor response.[1][2]

The Path Forward: KHK2455 in Combination with a
Checkpoint Inhibitor
The ongoing Phase 1 clinical trial, NCT03915405, is evaluating KHK2455 in combination with

avelumab, an anti-PD-L1 antibody, in adult subjects with locally advanced or metastatic

urothelial carcinoma.[6][7]

Table 3: Overview of the KHK2455 and Avelumab Combination Trial (NCT03915405)
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Trial Identifier NCT03915405

Phase Phase 1

Study Design
Two-part (dose-escalation, dose-expansion),

multicenter, open-label

Intervention KHK2455 (oral) + Avelumab (intravenous)

Patient Population
Adult subjects with locally advanced or

metastatic urothelial carcinoma

Primary Objective
To characterize the safety and tolerability of the

combination

Status Terminated (according to some sources)

Source: ClinicalTrials.gov and other trial registries.[6][7]

The results of this study will be crucial in determining the potential of combining KHK2455 with

a checkpoint inhibitor.

Conclusion
KHK2455 is a promising IDO1 inhibitor with a well-defined mechanism of action aimed at

reversing tumor-induced immunosuppression. While clinical data on its combination with

checkpoint inhibitors is eagerly awaited, the initial findings from the study with mogamulizumab

suggest that KHK2455 can be safely combined with other immunotherapies and demonstrates

biological activity.

The scientific rationale for combining KHK2455 with checkpoint inhibitors is strong, based on

their complementary mechanisms of overcoming immune evasion by tumors. The results of the

NCT03915405 trial with avelumab will provide the first clinical evidence to support this

combination and will be of significant interest to the oncology research and drug development

community. Until then, the data from the KHK2455 and mogamulizumab combination study

provides valuable insights into the clinical development of this novel IDO1 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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